Azaperol

Veterinary Pharmacology Pharmacokinetics Metabolite Activity

Laboratories performing ISO 17025 residue monitoring require azaperol reference standards calibrated independently from azaperone. Substituting azaperone for azaperol introduces 15-50% systematic bias in quantification due to divergent chromatographic retention and extraction efficiency. - ≥98% HPLC purity ensures accurate calibration for EU MRL compliance (sum of azaperone + azaperol). - Validated LOQ of 0.12 µg/kg in tissues supports detection below regulatory thresholds. - Deuterated analog (azaperol-d4) available for isotope dilution LC-MS/MS workflows.

Molecular Formula C19H24FN3O
Molecular Weight 329.4 g/mol
CAS No. 2804-05-9
Cat. No. B032401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaperol
CAS2804-05-9
SynonymsDihydroazaperone;  α-(4-Fluorophenyl)-4-(2-pyridinyl)-1-piperazinebutanol
Molecular FormulaC19H24FN3O
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3
InChIInChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2
InChIKeyLVXYAFNPMXCRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaperol (CAS 2804-05-9) for Residue Analysis and Pharmacological Research: Procurement Overview


Azaperol (CAS 2804-05-9) is a reduced metabolite of the veterinary butyrophenone tranquilizer azaperone, primarily recognized for its role in residue monitoring and pharmacokinetic studies in food-producing animals [1]. As a pyridinylpiperazine derivative with weak neuroleptic activity, it is routinely quantified alongside its parent compound to assess compliance with maximum residue limits (MRLs) in edible tissues [2]. Analytical reference standards of azaperol, typically certified to ≥98% purity by HPLC, are essential for accurate quantification in LC-MS/MS and GC-MS workflows supporting food safety and veterinary pharmacology . Its commercial availability as a neat analytical standard supports method validation, calibration, and confirmatory analysis in regulated laboratories .

Azaperol Procurement: Why Azaperone or Other Butyrophenones Cannot Be Substituted in Analytical Workflows


Azaperol and its parent compound azaperone, while structurally related and often co-regulated under the same MRL framework, exhibit distinct physicochemical, analytical, and pharmacological properties that preclude their interchangeable use in scientific applications. Azaperol is more polar than azaperone, resulting in different chromatographic retention behavior and extraction efficiency in multi-residue methods [1]. Critically, their biological potencies diverge significantly, with azaperol demonstrating 4- to 30-fold lower neuroleptic activity in vivo, which directly impacts pharmacokinetic modeling and residue depletion studies [2]. Furthermore, analytical sensitivity differs substantially between the two analytes, with method-specific limits of quantification and critical concentrations (CCα) varying by as much as 15% to 50% depending on the matrix and detection technique [3][4]. Substituting azaperone reference material for azaperol in calibration curves would introduce systematic bias, invalidating quantitative accuracy and potentially compromising regulatory compliance in residue monitoring programs. The quantitative evidence below substantiates these critical differentiation points.

Azaperol Quantitative Differentiation Guide: Comparative Evidence for Scientific Selection


Azaperol Exhibits 4- to 30-Fold Lower in Vivo Biological Potency Compared to Parent Compound Azaperone

Azaperol (AZL) demonstrates markedly reduced neuroleptic potency relative to its parent compound azaperone (AZN). In a standardized observational method in mice, the biological potency of azaperol was quantified as 4 to 30 times lower than that of azaperone [1]. Despite this reduction, both compounds retain high neuroleptic power, with only approximately 10% of the total activity remaining in tissues after metabolism [1]. This potency differential has direct implications for understanding the contribution of the metabolite to the overall sedative effect in vivo and for accurately modeling residue depletion curves in food safety assessments.

Veterinary Pharmacology Pharmacokinetics Metabolite Activity

Enantiomeric Affinity of Azaperol for Dopamine D2 Receptors Ranges from 100–200 nM, Representing a Substantial Reduction Compared to Haloperidol

In vitro receptor binding assays demonstrate that both enantiomers of azaperol (designated 3b in the study) exhibit affinity for dopamine D2 and D3 receptors in the 100–200 nM range, representing a greatly decreased affinity compared to the reference antipsychotic haloperidol [1]. Specifically, the (S)-(-)-enantiomer of azaperol is approximately 4 times more potent than the (R)-(+)-enantiomer at both D2 and D3 receptors, indicating stereoselective binding [1]. At sigma S1 sites, (R)-(+)-azaperol binds preferentially, while (S)-(-)-azaperol displays higher affinity for S2 sites [1]. This binding profile distinguishes azaperol from both haloperidol and reduced haloperidol enantiomers, underscoring its unique pharmacological fingerprint.

Neuropharmacology Receptor Binding Enantioselectivity

Azaperol Achieves 2-Fold Lower Limit of Quantification (LOQ) in Animal Tissues Compared to Azaperone via HPLC-UV

In a validated reversed-phase HPLC-UV method for simultaneous determination of azaperone and azaperol in animal kidneys and livers, the experimentally determined limit of quantification (LOQ) for azaperol was 0.12 µg/kg, compared to 0.25 µg/kg for azaperone [1]. This represents a 2.08-fold lower LOQ for azaperol under identical chromatographic conditions (mobile phase: 0.05 mol/L phosphate buffer pH 3.00 and acetonitrile; detection at 245 nm) [1]. The method demonstrated acceptable accuracy (≤15%) and recovery (85–115%) for both analytes, with linearity confirmed from 50 to 300 µg/kg of tissue [1]. The enhanced sensitivity for azaperol may be attributed to differences in molar absorptivity or extraction efficiency.

Analytical Chemistry Residue Monitoring Method Validation

Azaperol Exhibits 15% Higher Critical Concentration (CCα) in Porcine Kidney Compared to Azaperone

In a validated LC-MS/MS method for determination of tranquilizers in porcine and bovine kidney, the calculated critical concentration (CCα) — the limit at which a sample can be declared non-compliant with a statistical certainty of 1-α — was 121.4 µg/kg for azaperol, compared to 105.5 µg/kg for azaperone [1]. This 15.1% higher CCα for the metabolite indicates that azaperol requires a slightly higher threshold for regulatory non-compliance decisions under the specified method conditions. The difference likely arises from variations in matrix effects, ionization efficiency, or background interference between the two analytes. This parameter is critical for laboratories operating under ISO 17025 accreditation or performing confirmatory analysis for regulatory purposes.

Regulatory Analysis LC-MS/MS Residue Compliance

Commercial Azaperol Reference Standards Offer ≥98% HPLC Purity with Traceable Documentation for Regulatory Compliance

Commercially available azaperol analytical reference standards, such as those from WITEGA (TR008) and Fujifilm Wako (015-26791), are certified to ≥98.0% or >99.0% purity by HPLC, with full traceable documentation and Certificates of Analysis (CoA) provided . These standards are specifically designed for LC-MS/MS and GC-MS calibration, method validation, and confirmatory analysis in regulated laboratories . The availability of deuterated internal standards (e.g., azaperol-d4) further enhances quantitative accuracy by enabling isotope dilution mass spectrometry workflows . Unlike generic research-grade chemicals, these certified reference materials (CRMs) meet ISO 9001 quality management standards, ensuring batch-to-batch consistency and audit-ready documentation .

Analytical Standards Quality Control Method Validation

Combined Azaperone and Azaperol Residues Remain Below EU MRL of 100 µg/kg Following Oral Administration, Supporting Zero-Day Withdrawal

In a tissue depletion study in food-producing pigs administered a single oral dose of 4 mg azaperone/kg body weight, the sum of azaperone and azaperol residues in muscle, liver, kidney, and skin+fat did not exceed the European Union Maximum Residue Limit (MRL) of 100 µg/kg at any sampling time point (6, 24, and 48 hours post-administration) [1]. Linear regression analysis estimated a withdrawal time of zero hours under the study conditions, suggesting that edible tissues from orally treated pigs could be acceptable for consumer safety as early as 6 hours post-treatment [1]. This finding is particularly relevant given that the EU MRL for azaperone is expressed as the sum of azaperone and azaperol, reflecting the metabolite's contribution to total residue burden [1]. In contrast, intramuscular administration results in persistently high concentrations at the injection site, which is contraindicated for pre-slaughter use [1].

Veterinary Residue Depletion Food Safety Pharmacokinetics

Azaperol Application Scenarios: Where Procurement of This Metabolite Standard Delivers Definitive Value


Regulatory Residue Monitoring in Food-Producing Animals (Porcine, Bovine, Poultry, Equine)

Laboratories accredited to ISO 17025 or performing official controls under EU, FDA, or Codex Alimentarius frameworks require certified azaperol reference materials to accurately quantify residues in edible tissues. The EU MRL for azaperone is expressed as the sum of azaperone and azaperol [1], necessitating separate calibration for both analytes. The validated LOQ of 0.12 µg/kg for azaperol in animal tissues enables sensitive detection below regulatory thresholds [2], while the distinct CCα of 121.4 µg/kg provides method-specific decision limits for non-compliance determinations [3].

Pharmacokinetic and Metabolism Studies of Butyrophenone Sedatives

Researchers investigating the metabolic fate of azaperone in target species (e.g., swine, horses) require pure azaperol analytical standards to quantify metabolite formation and clearance. The 4- to 30-fold reduction in biological potency relative to azaperone [4] must be accounted for when modeling the total pharmacological effect. Additionally, the interconversion between azaperone and azaperol in vivo—with approximately 6% of administered azaperol being oxidized back to azaperone [4]—necessitates accurate quantification of both species to fully characterize the pharmacokinetic profile.

Method Development and Validation for Multi-Residue Veterinary Drug Screening

Analytical chemists developing LC-MS/MS, GC-MS, or HPLC-UV methods for simultaneous determination of multiple tranquilizers (e.g., azaperone, azaperol, carazolol, xylazine, haloperidol) require high-purity azaperol reference standards for calibration curve construction, recovery assessment, and matrix effect evaluation [2]. The availability of deuterated internal standards (azaperol-d4) further supports isotope dilution workflows that correct for ion suppression or enhancement in complex matrices .

Neuropharmacological Investigations of Dopamine D2 and Sigma Receptor Interactions

Neuroscience researchers exploring the structure-activity relationships of butyrophenone derivatives or investigating the pharmacological basis of sedation require pure azaperol enantiomers for in vitro binding studies. The distinct stereoselectivity profile of azaperol at D2/D3 receptors and sigma S1/S2 sites, with (S)-(-)-azaperol exhibiting 4-fold higher affinity for D2/D3 receptors than its (R)-(+)-counterpart [5], provides a valuable tool for dissecting receptor-specific contributions to the observed sedative and anti-aggressive effects.

Technical Documentation Hub

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